molecular formula C10H13FO B2923617 4-Tert-butyl-3-fluorophenol CAS No. 886842-69-9

4-Tert-butyl-3-fluorophenol

Cat. No.: B2923617
CAS No.: 886842-69-9
M. Wt: 168.211
InChI Key: CCFDOQQOAVOIIP-UHFFFAOYSA-N
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Description

4-Tert-butyl-3-fluorophenol is an organic compound with the molecular formula C10H13FO. It is a substituted phenol, where the phenol ring is modified with a tert-butyl group at the 4-position and a fluorine atom at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-3-fluorophenol typically involves the selective fluorination of tert-butylphenol derivatives. One common method includes treating tert-butylphenol with fluorinating reagents in the presence of an aluminum chloride catalyst in toluene . This reaction proceeds under mild conditions and yields the desired fluorophenol derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-Tert-butyl-3-fluorophenol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-3-fluorophenol is unique due to the combined presence of the tert-butyl group and the fluorine atom. This combination imparts distinct steric and electronic properties, making it valuable in specific synthetic and research applications.

Properties

IUPAC Name

4-tert-butyl-3-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFDOQQOAVOIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886842-69-9
Record name 4-tert-butyl-3-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Zirconiumtetrachloride (11.7 g, 50 mmol) in DCM (130 ml), tert-butylmethylether (4.44 g, 50 mmol), and 3-fluorophenol (5.6 g, 50 mmol) were mixed at room temperature and the reaction mixture was stirred for 2 hours at 50° C. The reaction was quenched with water and the whole was extracted with ethylacetate and dried over magnesium sulfate. After filtration, evaporation gave a crude residue, which was purified by silica gel column chromatography, eluting with gradually from hexane only to hexane/ethylacetate (9:1), to afford 4.25 g (51% yield) of the title compound as white solids.
Quantity
4.44 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
11.7 g
Type
catalyst
Reaction Step One
Yield
51%

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